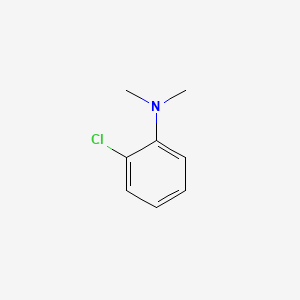

2-Chloro-N,N-dimethylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-10(2)8-6-4-3-5-7(8)9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCPXCIPVQJVDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40220088 | |

| Record name | Aniline, o-chloro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698-01-1 | |

| Record name | 2-Chloro-N,N-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=698-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline, o-chloro-N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aniline, o-chloro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-CHLORO-N,N-DIMETHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0R3P6H8FE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ANILINE, O-CHLORO-N,N-DIMETHYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2719 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-N,N-dimethylaniline

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-N,N-dimethylaniline (CAS No. 698-01-1), a key intermediate in the synthesis of various dyes and pharmaceutical compounds.[1][2] This document offers a detailed, field-proven protocol for its preparation via the Eschweiler-Clarke reaction, an in-depth analysis of the reaction mechanism, and a multi-faceted approach to its purification and characterization. The methodologies are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can achieve high-purity material with verifiable structural integrity.

Introduction: The Significance of this compound

This compound is an ortho-chlorinated aromatic tertiary amine. Its structure, featuring a reactive dimethylamino group and a sterically influential chlorine atom, makes it a valuable precursor in organic synthesis. The strategic placement of the chlorine atom influences the regioselectivity of subsequent reactions, a critical aspect in the construction of complex molecular architectures found in pharmaceuticals and specialty chemicals. A reliable and well-characterized supply of this intermediate is paramount for reproducible downstream applications.[3] This guide provides the necessary expertise to synthesize and rigorously validate this compound in-house.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 698-01-1 | [4][5] |

| Molecular Formula | C₈H₁₀ClN | [4][5] |

| Molecular Weight | 155.62 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 206 - 208 °C | [4] |

| Density | 1.1067 g/cm³ (at 20 °C) | [4] |

| Refractive Index | 1.5472 (at 20 °C) | [4] |

| Solubility | Insoluble in water | [4] |

Synthesis via Eschweiler-Clarke Reaction

The methylation of a primary or secondary amine using excess formic acid and formaldehyde is known as the Eschweiler-Clarke reaction.[6] This method is a cornerstone of reductive amination and is particularly advantageous as it avoids the formation of quaternary ammonium salts, halting the reaction at the tertiary amine stage.[6][7] For the synthesis of this compound from 2-chloroaniline, this reaction provides a high-yield, robust, and scalable pathway.

Causality of Reagent Choice

-

2-Chloroaniline (Substrate): The starting primary amine. The electron-withdrawing nature of the ortho-chlorine atom slightly deactivates the amine but does not impede the reaction.

-

Formaldehyde (Methylating Agent): Serves as the carbon source for the two methyl groups. It reacts with the amine to form an iminium ion intermediate.

-

Formic Acid (Reducing Agent & Catalyst): Plays a dual role. It protonates the intermediate imine, activating it for reduction. Subsequently, the formate anion acts as a hydride donor, reducing the iminium ion while decomposing into carbon dioxide, which drives the reaction to completion.[6][8]

Reaction Mechanism

The mechanism proceeds in a stepwise fashion, with each methylation cycle involving three key stages.

-

Iminium Ion Formation: The primary amine (2-chloroaniline) attacks the carbonyl carbon of formaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to yield a reactive iminium ion.[7][9]

-

Reductive Methylation (First Methylation): Formic acid protonates the iminium ion. The resulting cation is then reduced by a hydride transfer from a formate ion, yielding the secondary amine (2-Chloro-N-methylaniline) and carbon dioxide.[8][10]

-

Repeat for Second Methylation: The process is repeated. The newly formed secondary amine reacts with a second equivalent of formaldehyde to form another iminium ion, which is subsequently reduced by formic acid to yield the final tertiary amine product, this compound. The reaction stops here because a tertiary amine cannot form an iminium ion.[6][7]

Caption: Mechanism of the Eschweiler-Clarke Reaction.

Detailed Experimental Protocol

Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. Handle all reagents with care.[11]

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloroaniline (12.75 g, 0.1 mol).

-

Reagent Addition: Add 90% formic acid (25.5 g, 0.5 mol) followed by a 37% aqueous solution of formaldehyde (16.2 g, 0.2 mol). The addition of formaldehyde may be slightly exothermic.

-

Reaction: Heat the mixture to 80-90 °C and maintain it at this temperature with stirring for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Neutralization: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing 100 mL of ice water. Basify the solution by slowly adding a 25% aqueous sodium hydroxide solution until the pH is approximately 14.[12] This step should be performed in an ice bath to manage the heat of neutralization.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).[7]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification: A Self-Validating System

Purification is critical to remove unreacted starting materials, intermediates (2-Chloro-N-methylaniline), and byproducts. A multi-step purification process ensures high-purity final product.

Acylation of Contaminants

Primary and secondary amines are more nucleophilic than the desired tertiary amine product. This difference is exploited by reacting the crude product with acetic anhydride, which selectively acylates the aniline and mono-methylaniline contaminants, converting them into higher-boiling amides.[13]

-

To the crude product, add acetic anhydride (10% w/w).[13]

-

Reflux the mixture for 2-3 hours.

Acid-Base Extraction

After acylation, an acid wash removes the basic tertiary amine into the aqueous phase, leaving non-basic impurities and the newly formed amides in the organic phase.

-

Cool the mixture and pour it into an excess of 20% hydrochloric acid.[13]

-

Extract with diethyl ether to remove the non-basic impurities.[13]

-

Collect the aqueous layer containing the hydrochloride salt of the product.

-

Cautiously make the aqueous layer alkaline (pH > 10) with NaOH.[13]

-

Extract the liberated free amine with fresh diethyl ether, dry over KOH pellets, and concentrate.[13]

Vacuum Distillation

The final purification step is vacuum distillation, which separates the product from any remaining high-boiling impurities.

-

Set up a fractional distillation apparatus for vacuum operation.

-

Distill the liquid under reduced pressure, collecting the fraction that boils at approximately 70°C/7mmHg.[14]

Caption: Multi-step purification workflow.

Structural Characterization and Validation

A battery of analytical techniques should be employed to confirm the identity, structure, and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

-

Aromatic Protons (Ar-H): A complex multiplet pattern is expected in the range of δ 6.6-7.4 ppm.

-

N-Methyl Protons (N(CH₃)₂): A sharp singlet integrating to 6 protons is expected around δ 2.9 ppm.[15]

-

-

¹³C NMR (Carbon NMR): This technique reveals the number of chemically non-equivalent carbon atoms.

-

Aromatic Carbons (Ar-C): Multiple signals are expected between δ 110-150 ppm. The carbon bearing the N(CH₃)₂ group (C-N) will be significantly deshielded, while the carbon attached to the chlorine (C-Cl) will also show a distinct chemical shift.[16]

-

N-Methyl Carbons (N-CH₃): A signal around δ 30-45 ppm is characteristic of the N-methyl carbons.[15]

-

Table 2: Expected NMR Chemical Shifts (CDCl₃)

| Group | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) |

| N(CH₃)₂ | ~2.9 (singlet, 6H) | ~30-45 |

| Aromatic C-H | ~6.6-7.4 (multiplet, 4H) | ~110-140 |

| Aromatic C-N | - | ~145-150 |

| Aromatic C-Cl | - | ~125-135 |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. For a tertiary amine like this compound, the key diagnostic feature is the absence of N-H stretching bands.[17]

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond | Vibration Type |

| 3100-3000 | C-H (Aromatic) | Stretch |

| 2950-2800 | C-H (Alkyl) | Stretch |

| ~1600, ~1480 | C=C | Aromatic Ring Stretch |

| ~1350 | C-N | Stretch |

| ~800-700 | C-Cl | Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Electron Ionization (EI-MS): The mass spectrum should show a molecular ion peak [M]⁺ at m/z 155. A characteristic isotopic peak [M+2]⁺ at m/z 157, with an intensity approximately one-third of the [M]⁺ peak, is definitive proof of the presence of a single chlorine atom.[18][19] The base peak is often the molecular ion.[18]

Caption: Analytical workflow for product validation.

Safety and Handling

This compound is harmful if swallowed and causes eye irritation. It is crucial to handle this chemical with appropriate safety measures.

-

Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.[11][20]

-

Ventilation: Work in a well-ventilated chemical fume hood to avoid inhalation of vapors.[11]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[11]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This guide has detailed a robust and verifiable methodology for the synthesis of this compound via the Eschweiler-Clarke reaction. The rationale behind the chosen synthetic route, a step-by-step protocol, and a comprehensive purification strategy have been provided to ensure the attainment of a high-purity product. The described analytical workflow, employing NMR, FT-IR, and Mass Spectrometry, establishes a self-validating system for structural confirmation and purity assessment. By adhering to these protocols, researchers and drug development professionals can confidently produce and characterize this important chemical intermediate for their downstream applications.

References

-

NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

-

Wikipedia. (2023). Eschweiler–Clarke reaction. Retrieved from [Link]

-

LookChem. (n.d.). Purification of N,N-Dimethylaniline. Chempedia. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Eschweiler-Clarke Reaction. Retrieved from [Link]

-

MDPI. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 27(15), 4936. Retrieved from [Link]

-

Online Organic Chemistry Tutor. (n.d.). Eschweiler- Clarke Reaction. Retrieved from [Link]

- Google Patents. (2001). CN1243119A - Method for purifying N, N-dimethylaniline by acid anhydride.

-

PubChem. (n.d.). 2-Chloro-N,N-diethylaniline. National Institutes of Health. Retrieved from [Link]

-

NIST. (n.d.). 2-Chloro-N,N-dimethyl-4-nitroaniline. NIST Chemistry WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H10ClN). Retrieved from [Link]

-

Pacific Northwest National Laboratory. (2017). 2-Chloro-N,N-dimethylethylamine hydrochloride. Retrieved from [Link]

- Google Patents. (2011). CN102249933A - Preparation method of p-amino-N,N-dimethyl aniline phosphate.

-

CP Lab Safety. (n.d.). 2-Chloro-N, N-dimethylaniline, min 97%, 100 grams. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Chloro-N-(2,6-dimethylphenyl)acetamide in Modern Pharmaceutical Manufacturing. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-N,N-dimethylaniline. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]

- Google Patents. (2013). CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.

-

NIST. (n.d.). 2-Chloro-2',6'-acetoxylidide. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S11. 1 H NMR of N,N-dimethylaniline at 293.15 K in CDCl3 (400 MHz). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020). Retrieved from [Link]

-

ResearchGate. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 2-chloro-2-methylpropane. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Chloro-N,N-dimethylaniline. Retrieved from [Link]

-

The Journal of Organic Chemistry. (1953). The Chlorination of N,N-Dimethylaniline. Retrieved from [Link]

-

SpectraBase. (n.d.). n,n-Dimethylaniline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-N,N-dimethylethylamine. National Institutes of Health. Retrieved from [Link]

-

NIST. (n.d.). 3-Chloro-N,N-dimethylaniline. NIST Chemistry WebBook. Retrieved from [Link]

-

PubMed Central. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. N,N-Dimethylaniline: Synthesis, applications and toxicity_Chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound(698-01-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 7. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 8. mdpi.com [mdpi.com]

- 9. youtube.com [youtube.com]

- 10. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 11. fishersci.com [fishersci.com]

- 12. CN102249933A - Preparation method of p-amino-N,N-dimethyl aniline phosphate - Google Patents [patents.google.com]

- 13. Purification of N,N-Dimethylaniline - Chempedia - LookChem [lookchem.com]

- 14. This compound CAS#: 698-01-1 [chemicalbook.com]

- 15. rsc.org [rsc.org]

- 16. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. 3-Chloro-N,N-dimethylaniline [webbook.nist.gov]

- 20. assets.thermofisher.com [assets.thermofisher.com]

physical and chemical properties of 2-Chloro-N,N-dimethylaniline

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-N,N-dimethylaniline

Introduction

In the landscape of synthetic organic chemistry and pharmaceutical development, the utility of a chemical intermediate is defined by its structural features, reactivity, and physical properties. This compound (CAS No: 698-01-1), a substituted aromatic amine, represents a key building block whose unique electronic and steric characteristics make it a valuable precursor in various synthetic applications. The presence of a chloro-substituent ortho to a dimethylamino group on a benzene ring creates a distinct reactivity profile, influencing its role in the synthesis of dyes, agrochemicals, and, most notably, pharmaceutical scaffolds.

This technical guide offers a comprehensive exploration of the core . Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data. It provides a causal analysis of the compound's behavior, details validated analytical protocols for its characterization, and discusses its reactivity, ensuring a thorough understanding for its practical application in a laboratory or industrial setting.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the foundation of all subsequent chemical and physical analysis. This compound is systematically identified by a consistent set of nomenclature and structural descriptors.

-

IUPAC Name: this compound[1]

-

Common Synonyms: o-Chloro-N,N-dimethylaniline[2]

-

Molecular Weight: 155.62 g/mol [2]

The molecule's structure, featuring a sterically accessible dimethylamino group and an adjacent chlorine atom, is central to its chemical behavior.

Caption: Molecular structure of this compound.

Core Physical Properties

The physical properties of this compound dictate its handling, storage, and behavior in various solvent systems. These characteristics are a direct consequence of its molecular structure and intermolecular forces. The compound typically appears as a clear to pale yellow liquid, which may discolor upon exposure to air and light, and possesses a distinct amine-like odor.[5]

| Property | Value | Source(s) |

| Physical State | Liquid at room temperature; may appear as a solid.[5] | [5] |

| Appearance | Clear to pale yellow liquid.[5] | [5] |

| Boiling Point | 206 - 208 °C; 70°C at 7 mmHg.[2][4] | [2][4] |

| Melting Point | 145 °C (Note: This reported value seems unusually high for the structure and may refer to a derivative or salt; it is typically a liquid at room temp).[4] | [4] |

| Density | 1.1067 g/cm³ (at 20 °C).[2] | [2] |

| Refractive Index | 1.5472 (at 20 °C).[2] | [2] |

| Vapor Pressure | 0.23 mmHg (at 25 °C).[2] | [2] |

| pKb | 9.60.[2] | [2] |

| Flash Point | 74 °C.[2] | [2] |

Solubility Profile

The solubility is governed by the "like dissolves like" principle. The bulky, nonpolar benzene ring and methyl groups render the molecule largely hydrophobic, resulting in low water solubility.[5] Conversely, it exhibits good solubility in a range of organic solvents.

-

Water Solubility: Insoluble.[2][5] The hydrophobic character from the dimethyl groups and the aromatic ring limits its solubility in aqueous media.[5]

-

Organic Solvents: Expected to be soluble in common organic solvents such as ethyl acetate, acetone, and toluene.[5] Its solubility in these solvents facilitates its use in a wide array of organic reactions.

Analytical Characterization & Experimental Protocols

Accurate characterization is essential for confirming the identity and purity of this compound. Spectroscopic techniques provide a molecular fingerprint, revealing detailed structural information.

Caption: Workflow for the analytical characterization of the compound.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 155. The presence of a single chlorine atom will result in a characteristic M+2 peak at m/z 157, with an intensity approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

-

Key Fragmentation Pathways: The primary fragmentation involves the loss of a methyl radical (•CH₃) to form a stable ion at m/z 140, or the loss of the chlorine atom.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

GC Separation:

-

Injector: Set to 250 °C with a split ratio (e.g., 50:1) to prevent column overloading.

-

Column: Use a non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Program: Begin at 80 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min. Hold at 280 °C for 5 minutes.

-

Carrier Gas: Use helium at a constant flow rate of 1.0 mL/min.

-

-

MS Detection:

-

Ion Source: Use Electron Ionization (EI) at 70 eV. Set the source temperature to 230 °C.

-

Mass Analyzer: Scan a mass range of m/z 40-400.

-

-

Data Analysis: Identify the retention time of the compound. Analyze the corresponding mass spectrum for the molecular ion peak, the Cl isotope pattern, and characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive information about the carbon-hydrogen framework.

-

¹H NMR:

-

Aromatic Protons (4H): These will appear in the aromatic region (~6.8-7.5 ppm) as complex multiplets due to coupling with each other.

-

Methyl Protons (6H): A sharp singlet will appear in the upfield region (~2.6-3.0 ppm), representing the six equivalent protons of the two methyl groups on the nitrogen atom.

-

-

¹³C NMR:

-

Aromatic Carbons: Six distinct signals are expected in the ~120-155 ppm range. The carbon attached to the nitrogen (C-N) will be the most downfield, while the carbon attached to the chlorine (C-Cl) will also be significantly shifted.

-

Methyl Carbons: A single signal for the two equivalent methyl carbons is expected in the upfield region (~40-45 ppm).

-

Protocol: NMR Spectrum Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup:

-

Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR for better signal dispersion.

-

Shim the magnetic field to achieve high homogeneity. Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse program. A spectral width of ~16 ppm and an acquisition time of ~2-3 seconds are typical.

-

Collect a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Use a wider spectral width (~240 ppm) and a longer acquisition time. A greater number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal. Integrate the ¹H NMR signals and identify the chemical shifts and multiplicities.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

-

C-H (Aromatic): Stretching vibrations typically appear above 3000 cm⁻¹.

-

C-H (Alkyl): Stretching vibrations from the methyl groups will be observed in the 2850-2960 cm⁻¹ range.

-

C=C (Aromatic): Ring stretching vibrations will produce characteristic peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: This will appear in the fingerprint region, typically around 1350 cm⁻¹.

-

C-Cl Stretch: A strong absorption band is expected in the 700-800 cm⁻¹ range.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is a product of the interplay between its two key functional groups. This dual influence makes it a versatile intermediate in organic synthesis.

Caption: Dueling electronic effects governing the compound's reactivity.

Role in Electrophilic Aromatic Substitution

The dimethylamino group is a powerful activating group due to its ability to donate electron density into the aromatic ring via resonance. This effect strongly outweighs the inductive withdrawal of the nitrogen atom, making the ring highly susceptible to electrophilic attack. It is a strong ortho, para-director. However, since the ortho position is blocked by the chlorine atom, electrophilic substitution is primarily directed to the para position (position 4) and the other ortho position (position 6).

Role in Nucleophilic Aromatic Substitution

The chlorine atom can act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions. While the ring is electron-rich, making SₙAr reactions generally difficult, specific conditions or the presence of a strong nucleophile can facilitate the displacement of the chloride. This pathway is less common than electrophilic substitution but remains a potential synthetic route.

Applications in Drug Development

Substituted anilines are foundational structures in medicinal chemistry.[6] While direct use of this compound in final drug APIs is not widespread, its role as an intermediate is significant. It serves as a precursor for constructing more complex molecular scaffolds. For instance, related aniline derivatives are crucial in the synthesis of widely used drugs like the local anesthetic lidocaine (from 2,6-dimethylaniline) and the NSAID mefenamic acid (from 2,3-dimethylaniline).[6][7] The unique substitution pattern of this compound allows for regioselective functionalization, making it a valuable tool for building libraries of compounds in drug discovery campaigns.

Safety, Handling, and Storage

Proper handling of this compound is critical to ensure laboratory safety. It is classified as a hazardous substance.

-

Hazards: The compound is harmful if swallowed and causes eye irritation. Inhalation can lead to central nervous system effects like headache and dizziness, while skin contact can cause irritation.[2][8][9]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated area or fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]

-

First Aid:

-

Eyes: Immediately flush with copious amounts of water for at least 15 minutes.[2][8]

-

Skin: Wash the affected area thoroughly with soap and water.[2][8]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][10]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[2][8]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from light and sources of ignition.[4][8]

Conclusion

This compound is a chemical intermediate of significant value, characterized by a well-defined set of physical and chemical properties. Its structural arrangement, featuring both an activating dimethylamino group and a reactive chloro-substituent, provides a versatile platform for synthetic chemists. A thorough understanding of its spectroscopic signature, solubility, and reactivity profile, as outlined in this guide, is essential for its effective and safe utilization in research, development, and manufacturing, particularly within the pharmaceutical industry. The protocols and data presented herein serve as a robust reference for scientists aiming to leverage this compound's unique characteristics in the creation of novel and complex molecules.

References

-

This compound | Solubility of Things. Solubility of Things. [Link]

-

2-Chloro-N,N-dimethyl-4-nitroaniline - NIST WebBook. NIST. [Link]

-

2-Chloro-N,N-diethylaniline | C10H14ClN | CID 597798 - PubChem. NIH. [Link]

-

2-Chloro-N,N-dimethylethylamine | C4H10ClN | CID 7901 - PubChem. PubChem. [Link]

-

2-Chloro-N,N-dimethylethylamine HCl - Mallak Specialties Pvt Ltd. Mallak Specialties. [Link]

-

The Role of 2-Chloro-N-(2,6-dimethylphenyl)acetamide in Modern Pharmaceutical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Role of 2,3-Dimethylaniline in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

2,N-Dimethylaniline | C8H11N | CID 69137 - PubChem. PubChem. [Link]

-

2-Chloro-N,N-dimethylethylamine hydrochloride - PNNL. Pacific Northwest National Laboratory. [Link]

-

2-Chloro-2',6'-acetoxylidide - NIST WebBook. NIST. [Link]

-

N,N-Dimethylaniline - Solubility of Things. Solubility of Things. [Link]

-

This compound (C8H10ClN) - PubChemLite. PubChemLite. [Link]

-

Hazardous Substance Fact Sheet - NJ.gov. New Jersey Department of Health. [Link]

-

4-Chloro-N,N-dimethylaniline | C8H10ClN | CID 136530 - PubChem. PubChem. [Link]

-

N,N-Dimethylaniline | C8H11N | CID 949 - PubChem. PubChem. [Link]

-

Dimethylaniline - Wikipedia. Wikipedia. [Link]

-

N N Dimethylaniline - Tradeindia. Tradeindia. [Link]

-

¹H NMR of N,N-dimethylaniline at 293.15 K in CDCl3 (400 MHz). ResearchGate. [Link]

-

121-69-7 CAS | N,N-DIMETHYLANILINE | Loba Chemie. Loba Chemie. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. This compound(698-01-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. This compound | 698-01-1 [chemicalbook.com]

- 4. This compound CAS#: 698-01-1 [m.chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. Page loading... [guidechem.com]

2-Chloro-N,N-dimethylaniline CAS number and molecular structure

An In-depth Technical Guide to 2-Chloro-N,N-dimethylaniline: Synthesis, Characterization, and Application

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 698-01-1), a key chemical intermediate for professionals in research, development, and pharmaceutical manufacturing. We will delve into its chemical identity, structural characteristics, synthesis and purification strategies, spectroscopic profile, and its role as a versatile building block in modern organic synthesis.

Core Chemical Identity and Physicochemical Properties

This compound, also known as o-Chloro-N,N-dimethylaniline, is a substituted aromatic amine. The presence of a chlorine atom at the ortho position and a dimethylamino group significantly influences its electronic properties and reactivity, making it a valuable precursor in multi-step syntheses.

The molecular structure of this compound is foundational to its chemical behavior. The dimethylamino group is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution. However, the steric bulk of this group, combined with the adjacent chlorine atom, directs incoming electrophiles primarily to the para position. The chlorine atom itself is an electron-withdrawing group via induction but electron-donating through resonance, further modulating the reactivity of the benzene ring.

Table 1: Physicochemical and Identification Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 698-01-1 | |

| Molecular Formula | C₈H₁₀ClN | |

| Molecular Weight | 155.62 g/mol | |

| Appearance | Clear to pale yellow liquid or solid | [1] |

| Boiling Point | 206 - 208 °C | [1] |

| Density | 1.1067 g/cm³ (at 20 °C) | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., acetone, toluene) | [1] |

| SMILES String | CN(C)c1ccccc1Cl | |

| InChI Key | QDCPXCIPVQJVDD-UHFFFAOYSA-N |

Synthesis and Purification: A Strategic Approach

The synthesis of this compound is not commonly detailed in literature as a final product but can be inferred from standard organic transformations. A logical and efficient synthetic route involves two key steps: the N-methylation of 2-chloroaniline or the chlorination of N,N-dimethylaniline. The latter is often preferred as the dimethylamino group is a powerful ortho-, para-director, making the introduction of chlorine at the desired position feasible, though control of regioselectivity is crucial to avoid multiple chlorinations.

Proposed Synthetic Pathway

The direct chlorination of N,N-dimethylaniline presents a viable route. The choice of chlorinating agent and reaction conditions is critical to favor mono-chlorination at the ortho and para positions and to manage the formation of isomeric byproducts.

Caption: Proposed synthesis of this compound via direct chlorination.

Experimental Protocol: Synthesis via Chlorination

This protocol is a representative method based on established chemical principles for the chlorination of activated aromatic systems.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve N,N-dimethylaniline (1.0 eq) in a suitable inert solvent such as acetonitrile or a chlorinated solvent. Cool the mixture to 0-5 °C in an ice bath.

-

Chlorination: Dissolve N-Chlorosuccinimide (NCS) (1.0-1.1 eq) in the same solvent and add it dropwise to the cooled aniline solution over 1-2 hours. The slight excess of NCS ensures complete consumption of the starting material, which simplifies purification. The reaction is performed at low temperature to control the reaction rate and improve selectivity.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the N,N-dimethylaniline spot is no longer visible.

-

Workup: Once the reaction is complete, quench the reaction by adding an aqueous solution of sodium sulfite to destroy any remaining NCS. Separate the organic layer, and extract the aqueous layer with an appropriate solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product will be an oil containing a mixture of ortho- and para-chloro isomers.

Purification Workflow

The primary challenge in purification is the separation of the desired 2-chloro isomer from the 4-chloro byproduct. Their boiling points are often very close, making simple distillation ineffective.

Caption: A multi-step workflow for the purification of this compound.

Protocol: Purification by Fractional Distillation

-

Apparatus Setup: Assemble a vacuum fractional distillation apparatus with a high-efficiency column (e.g., a Vigreux or packed column). The efficiency of the column is paramount for separating isomers with close boiling points.

-

Distillation: Charge the crude oil into the distillation flask. Apply vacuum and slowly heat the flask.

-

Fraction Collection: Collect fractions based on boiling point and monitor the purity of each fraction by GC. The 2-chloro isomer is expected to have a slightly different boiling point than the 4-chloro isomer.

-

Alternative Purification: For achieving the highest purity, column chromatography using a non-polar eluent system (e.g., hexanes/ethyl acetate) can be employed to separate the isomers based on their differential polarity.[2]

Spectroscopic and Analytical Characterization

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct Ion | Predicted m/z |

| [M]⁺ | 155.04962 |

| [M+H]⁺ | 156.05745 |

| [M+Na]⁺ | 178.03939 |

| [M-H]⁻ | 154.04289 |

| Data sourced from computational models provides insight into expected mass-to-charge ratios.[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the six protons of the two N-methyl groups. The aromatic region will display a complex multiplet pattern for the four protons on the benzene ring, characteristic of an ortho-disubstituted system.

-

¹³C NMR: The carbon NMR spectrum should reveal six distinct signals: two for the methyl carbons and four for the aromatic carbons, with the carbon attached to the chlorine atom being significantly influenced by the halogen's electronegativity.

Infrared (IR) Spectroscopy

The IR spectrum will provide key functional group information. Expected characteristic absorptions include:

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2800-3000 cm⁻¹

-

C=C stretching (aromatic ring): ~1500-1600 cm⁻¹

-

C-N stretching: ~1350 cm⁻¹

-

C-Cl stretching: ~750 cm⁻¹ (in the fingerprint region) The IR spectrum of the related polymer, poly(2-chloroaniline), shows characteristic bands for the C-N and C=C aromatic structures.[4]

Applications in Pharmaceutical and Chemical Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its utility stems from the specific reactivity conferred by its substituent pattern. While direct applications are proprietary or less documented, its structural motifs are present in various pharmaceutically relevant molecules. Related chloro-aniline derivatives are crucial in the synthesis of major drugs, highlighting the importance of this class of compounds.[5][6]

Caption: Role of this compound as a versatile synthetic intermediate.

Causality in Application:

-

Pharmaceuticals: The aniline scaffold is a common feature in many drugs. The chloro-substituent can act as a handle for further functionalization via cross-coupling reactions or as a blocking group to direct other reactions. For instance, similar structures are precursors to local anesthetics like lidocaine and non-steroidal anti-inflammatory drugs (NSAIDs).[5][6]

-

Agrochemicals: Many pesticides and herbicides are built upon substituted aniline cores. The specific combination of substituents on this compound can be tuned to achieve desired biological activity.

-

Dyes: Aniline derivatives are foundational to the dye industry. The electronic properties of this molecule make it a suitable precursor for developing azo dyes and other chromophores.[1]

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated laboratory fume hood.

-

Hazards: It is classified as acutely toxic if swallowed and causes serious eye irritation. Like many aniline derivatives, it is toxic by ingestion, inhalation, and skin absorption and can affect the circulatory system, potentially causing cyanosis.[7]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, splash goggles, and a lab coat.

-

First Aid: In case of skin contact, wash immediately and thoroughly with soap and water. If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes. If swallowed, seek immediate medical attention.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong acids and oxidizing agents.

References

-

The Role of 2-Chloro-N-(2,6-dimethylphenyl)acetamide in Modern Pharmaceutical Manufacturing . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

2-Chloro-N,N-dimethylethylamine | C4H10ClN | CID 7901 - PubChem . National Center for Biotechnology Information. Available at: [Link]

-

The Role of 2,3-Dimethylaniline in Modern Pharmaceutical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

2-Chloro-N,N-dimethyl-4-nitroaniline - NIST WebBook . National Institute of Standards and Technology. Available at: [Link]

-

2-Chloro-2',6'-acetoxylidide - NIST WebBook . National Institute of Standards and Technology. Available at: [Link]

- Process for the preparation of 2-chloro and 2,6-dichloroanilines - EP 0500156 A1. Google Patents.

-

Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide . Queen's University Belfast. Available at: [Link]

-

3-Chloro-N,N-dimethylaniline - NIST WebBook . National Institute of Standards and Technology. Available at: [Link]

-

Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytical standards for monitoring potential chemical warfare agent precursors . Semantic Scholar. Available at: [Link]

-

This compound (C8H10ClN) - PubChemLite . PubChemLite. Available at: [Link]

-

4-Chloro-N,N-dimethylaniline | C8H10ClN | CID 136530 - PubChem . National Center for Biotechnology Information. Available at: [Link]

- CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride. Google Patents.

-

Profiling the Formation of 2-Chloro-N,N-dimethylamino Trimethinium Chloride Salt, a Key Intermediate in the Manufacturing Process of Etoricoxib . ResearchGate. Available at: [Link]

-

Dimethylaniline: Physical & Chemical Properties, Synthesis Methods, and Pharmaceutical Uses . Slideshare. Available at: [Link]

-

Figure S11. 1 H NMR of N,N-dimethylaniline at 293.15 K in CDCl3 (400 MHz) . ResearchGate. Available at: [Link]

- US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines. Google Patents.

-

The Chlorination of N,N-Dimethylaniline . The Journal of Organic Chemistry. Available at: [Link]

-

2-Chloro-N,N-diethylaniline | C10H14ClN | CID 597798 - PubChem . National Center for Biotechnology Information. Available at: [Link]

-

N,N-Dimethylaniline | C8H11N | CID 949 - PubChem . National Center for Biotechnology Information. Available at: [Link]

-

(a) IR spectrum of poly(2-chloroaniline). (b) IR spectrum of... . ResearchGate. Available at: [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. benchchem.com [benchchem.com]

- 3. PubChemLite - this compound (C8H10ClN) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-N,N-dimethylaniline

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Chloro-N,N-dimethylaniline (CAS No: 698-01-1).[1][2] In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages predicted data, spectral information from structurally similar compounds, and first-principle analysis to offer a robust guide for researchers, scientists, and drug development professionals. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the underlying principles and providing detailed protocols for experimental acquisition.

The structural features of this compound—an aromatic ring substituted with an electron-donating dimethylamino group and an electron-withdrawing, ortho-directing chloro group—create a distinct electronic environment that is reflected in its spectroscopic signatures. Understanding these signatures is paramount for confirming molecular identity, assessing purity, and predicting chemical behavior.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information on its structure.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the N-methyl protons. The substitution pattern breaks the symmetry of the aniline ring, resulting in four unique aromatic proton environments.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N(CH₃)₂ | ~2.7 - 2.9 | Singlet (s) | N/A |

| Ar-H (Position 6) | ~7.3 - 7.4 | Doublet of doublets (dd) | ~7.8, 1.5 |

| Ar-H (Position 3) | ~7.2 - 7.3 | Doublet of doublets (dd) | ~8.0, 1.5 |

| Ar-H (Position 4) | ~7.0 - 7.1 | Triplet of doublets (td) | ~7.8, 1.5 |

| Ar-H (Position 5) | ~6.9 - 7.0 | Triplet of doublets (td) | ~7.8, 1.5 |

Causality Behind Predictions:

-

N-Methyl Protons: The dimethylamino group's protons are expected to appear as a sharp singlet, integrating to 6H. Their chemical shift is slightly downfield compared to N,N-dimethylaniline (~2.9 ppm) due to the inductive effect of the ortho-chloro substituent.

-

Aromatic Protons: The aromatic region (δ 7.0-7.5 ppm) will be complex. The chlorine atom is inductively withdrawing but also a weak ortho-para director via resonance. The powerful electron-donating dimethylamino group will strongly influence the proton shifts. The proton at position 6, being ortho to the chlorine, is expected to be the most downfield. The remaining protons will exhibit complex splitting patterns (doublets and triplets) due to ortho and meta couplings.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum should display eight distinct signals: six for the aromatic carbons and two for the methyl carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| N(C H₃)₂ | ~45 |

| Ar-C (C1, C-N) | ~152 |

| Ar-C (C2, C-Cl) | ~128 |

| Ar-C (C6) | ~129 |

| Ar-C (C4) | ~125 |

| Ar-C (C5) | ~123 |

| Ar-C (C3) | ~120 |

Causality Behind Predictions:

-

Methyl Carbons: The two methyl carbons are equivalent and will appear as a single peak around 45 ppm.

-

Aromatic Carbons: The carbon attached to the nitrogen (C1) will be the most downfield due to the strong deshielding effect of the nitrogen atom. The carbon bearing the chlorine (C2) will also be significantly downfield. The remaining aromatic carbons will appear in the typical range of δ 120-130 ppm. The specific shifts are governed by the combined electronic effects of both substituents.

Experimental Protocol for NMR Spectroscopy

This protocol ensures high-quality, reproducible NMR data.

-

Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and lineshape.

-

¹H NMR Acquisition:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-32.

-

-

¹³C NMR Acquisition:

-

Mode: Proton-decoupled.

-

Pulse Angle: 45 degrees.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 (or until an adequate signal-to-noise ratio is achieved).

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and baseline correct. Calibrate the chemical shift scale using the TMS signal.

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-N,N-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N,N-dimethylaniline (CAS No. 698-01-1) is a substituted aniline derivative with significant applications as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] Its chemical structure, featuring a chlorinated phenyl ring and a dimethylamino group, imparts a unique combination of reactivity and physicochemical properties that are critical to its utility in various synthetic pathways. Understanding the solubility and stability of this compound is paramount for its effective handling, storage, and application in research and development, particularly within the pharmaceutical industry where purity and degradation profiles are of utmost importance.

This technical guide provides a comprehensive overview of the available knowledge on the solubility and stability of this compound. It is designed to be a practical resource for scientists and researchers, offering not only a compilation of existing data but also detailed experimental protocols for determining these crucial parameters. The methodologies described herein are based on established analytical principles and are intended to serve as a robust starting point for in-house validation and further investigation.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility and stability characteristics.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClN | [2] |

| Molecular Weight | 155.62 g/mol | [2] |

| Appearance | Clear to pale yellow liquid | [1] |

| Boiling Point | 206-208 °C | [2] |

| Density | 1.1067 g/cm³ at 20 °C | [2] |

| Vapor Pressure | 0.23 mmHg at 25 °C | [2] |

| pKb | 9.60 | [2] |

Note: The compound may become discolored upon exposure to air and light, suggesting potential instability under these conditions.[1]

Part 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor that influences its bioavailability, formulation development, and purification processes. The solubility of this compound is governed by the interplay of its hydrophobic aromatic ring and the polar dimethylamino and chloro substituents.

Qualitative Solubility

Based on available data, this compound exhibits the following general solubility characteristics:

| Solvent Class | Solubility | Rationale |

| Water | Insoluble/Low | The hydrophobic nature of the benzene ring and the dimethyl groups significantly limits its solubility in aqueous media.[1][2] |

| Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate) | Soluble | The polarity introduced by the chloro and dimethylamino groups allows for favorable interactions with these solvents.[1] |

| Non-polar Aromatic Solvents (e.g., Toluene) | Soluble | The aromatic ring of the solute interacts favorably with the aromatic solvent.[1] |

It is also noted that, like many organic compounds, the solubility of this compound is expected to increase with a rise in temperature.[1]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various solvents.

Principle: The equilibrium solubility is determined by adding an excess amount of the compound to a known volume of solvent, allowing the mixture to reach equilibrium, and then quantifying the concentration of the dissolved compound in the supernatant.

Materials and Equipment:

-

This compound (of known purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set at a specific temperature (e.g., 25 °C and 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow for the settling of undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any suspended particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-UV or GC-MS method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated supernatant, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Diagram of Solubility Determination Workflow:

Caption: Workflow for quantitative solubility determination.

Part 2: Stability Profile and Forced Degradation Studies

Assessing the stability of a chemical entity is a regulatory requirement and a critical aspect of drug development. Forced degradation studies are designed to intentionally degrade the compound under more severe conditions than accelerated stability testing to identify potential degradation products and establish degradation pathways.

Known Instabilities

As previously mentioned, this compound is known to discolor upon exposure to air and light, suggesting susceptibility to oxidative and photolytic degradation.[1] However, specific degradation products and the kinetics of these processes have not been extensively reported in the literature for this particular compound.

Forced Degradation Experimental Design

A comprehensive forced degradation study should expose this compound to a variety of stress conditions to evaluate its intrinsic stability.

Principle: The compound is subjected to hydrolytic, oxidative, photolytic, and thermal stress. The extent of degradation is monitored over time, and the major degradation products are identified and characterized.

Stress Conditions:

-

Hydrolytic:

-

Acidic: 0.1 M HCl at 60 °C

-

Neutral: Water at 60 °C

-

Basic: 0.1 M NaOH at 60 °C

-

-

Oxidative: 3% H₂O₂ at room temperature

-

Photolytic: Exposure to a combination of UV and visible light in a photostability chamber (ICH Q1B guidelines).

-

Thermal: Dry heat at a temperature below the boiling point (e.g., 80-100 °C).

Experimental Protocol for Forced Degradation:

-

Sample Preparation:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

For each stress condition, mix the stock solution with the respective stressor in a suitable vial. For photolytic studies, use a quartz vial.

-

Include a control sample stored under ambient conditions.

-

-

Stress Exposure:

-

Place the vials under the specified stress conditions.

-

Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Neutralize the acidic and basic samples before analysis.

-

-

Analysis:

-

Analyze the samples using a stability-indicating HPLC method. A suitable starting point would be a reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or ammonium acetate).

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

For identification of degradation products, couple the HPLC to a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio of the degradants. Further structural elucidation can be performed using tandem mass spectrometry (MS/MS).

-

Diagram of Forced Degradation Workflow:

Caption: Workflow for forced degradation studies.

Potential Degradation Pathways

Based on the chemistry of substituted anilines and related compounds, the following degradation pathways can be anticipated for this compound:

-

Oxidation: The dimethylamino group is susceptible to oxidation, which can lead to the formation of an N-oxide or N-demethylation to yield 2-chloro-N-methylaniline and subsequently 2-chloroaniline.

-

Hydrolysis: Under harsh acidic or basic conditions, cleavage of the N-alkyl groups might occur, although this is generally less common for N,N-dialkylanilines compared to other functional groups.

-

Photodegradation: Aromatic halides can undergo photolytic cleavage of the carbon-halogen bond. Additionally, the aniline moiety can be involved in photo-oxidation reactions.

-

Thermal Degradation: At elevated temperatures, decomposition can occur, potentially leading to a complex mixture of products.

Table of Potential Degradation Reactions:

| Stress Condition | Potential Reaction | Possible Products |

| Oxidation | N-Oxidation, N-Demethylation | This compound-N-oxide, 2-Chloro-N-methylaniline, 2-Chloroaniline |

| Photolysis | Dehalogenation, Ring Opening | N,N-dimethylaniline, various phenolic and ring-opened products |

| Hydrolysis (Forced) | N-Dealkylation (unlikely but possible) | 2-Chloro-N-methylaniline |

| Thermal | Complex decomposition | Mixture of smaller fragments and polymeric material |

Conclusion

This technical guide has synthesized the available information on the solubility and stability of this compound and provided a framework for the experimental determination of these critical parameters. While qualitative data suggests good solubility in common organic solvents and low aqueous solubility, and a susceptibility to oxidative and photolytic degradation, there is a clear need for quantitative experimental studies to establish a comprehensive profile for this compound.

The protocols outlined in this guide for solubility determination and forced degradation studies are based on established scientific principles and provide a solid foundation for researchers to generate reliable data. The successful execution of these studies will enable a deeper understanding of the behavior of this compound, facilitating its use in a controlled and predictable manner in pharmaceutical and chemical synthesis.

References

-

Solubility of Things. This compound. [Link]

-

Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. Molecules. [Link]

-

Degradation of chloroaniline in chemical wastewater by ionizing radiation technology: Degradation mechanism and toxicity evaluation. Chemosphere. [Link]

-

Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLoS One. [Link]

-

PubChem. 3-Chloroaniline. [Link]

-

Degradation of 2-chloroaniline, 3-chloronitrobenzene and 1,2,4- trichlorobenzene in river sediments. Annali di Chimica. [Link]

-

Oxidation of substituted N,N-dimethylanilines by cytochrome P-450. Biochemistry. [Link]

-

A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

-

Solubility of Things. N,N-Dimethylaniline. [Link]

-

Waters Corporation. Stability-Indicating HPLC Method Development. [Link]

-

Forced Degradation Studies. MedCrave. [Link]

-

Amine oxidation. Part I. The oxidation of NN-dimethylaniline to crystal violet and methyl violet. Journal of the Chemical Society B: Physical Organic. [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

-

Mechanism of oxidation with 2-dimethylamino-N,N-dimethylaniline N-oxide. ResearchGate. [Link]

-

Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

-

Wikipedia. Dimethylaniline. [Link]

-

PubChemLite. This compound (C8H10ClN). [Link]

-

CP Lab Safety. 2-Chloro-N, N-dimethylaniline, min 97%, 100 grams. [Link]

-

PubChem. N,N-Dimethylaniline. [Link]

-

PubChem. 2-Chloro-N,N-dimethylethylamine. [Link]

-

Photochemistry of 4-Chloroaniline in Solution. Formation and Kinetic Properties of a New Carbene, 4-Iminocyclohexa. The Journal of Physical Chemistry A. [Link]

-

Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. ResearchGate. [Link]

-

SIELC Technologies. Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Photolysis of 3-Chloro-3-aryldiazirines in the Presence of Amines and Allyl Alcohol. ResearchGate. [Link]

-

Pathway Analysis of Chemical Hydrolysis for 14 RCRA Chemicals. US EPA. [Link]

-

Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

-

Room-Temperature Decomposition of the Ethaline Deep Eutectic Solvent. ACS Sustainable Chemistry & Engineering. [Link]

- High performance liquid detection method for 2-chloroethylamine hydrochloride.

-

Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Journal of Analytical Toxicology. [Link]

-

PubChem. 4-Chloro-N,N-dimethylaniline. [Link]

-

Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. Scientific Reports. [Link]

Sources

An In-Depth Technical Guide on the Electronic Effects of Ortho-Chloro Substitution in N,N-Dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The electronic landscape of an aromatic system is profoundly influenced by the nature and position of its substituents. In the realm of medicinal chemistry and materials science, a nuanced understanding of these electronic effects is paramount for the rational design of molecules with desired properties. This guide provides a detailed exploration of the electronic consequences of introducing a chloro substituent at the ortho position of N,N-dimethylaniline. We will delve into the intricate interplay of inductive, resonance, and steric effects, and how these factors modulate the chemical behavior of the molecule, particularly the basicity and nucleophilicity of the nitrogen atom. This document will further provide field-proven experimental protocols to quantitatively assess these effects.

The Multifaceted Influence of an Ortho-Chloro Substituent

The introduction of a chlorine atom at the position ortho to the dimethylamino group in N,N-dimethylaniline sets the stage for a complex interplay of electronic and steric phenomena. These effects collectively alter the electron density distribution within the molecule, with significant consequences for its reactivity.

Inductive Effect (-I)

Chlorine, being an electronegative atom, exerts a strong electron-withdrawing inductive effect (-I). This effect operates through the sigma (σ) bonds, pulling electron density away from the aromatic ring and, consequently, from the nitrogen atom of the dimethylamino group. This withdrawal of electron density deactivates the aromatic ring towards electrophilic substitution and, more importantly, decreases the electron-donating ability of the nitrogen's lone pair, thereby reducing the basicity of the molecule.

Resonance Effect (+R)

Conversely, the chlorine atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the π-system of the benzene ring. This electron-donating resonance effect (+R) increases the electron density at the ortho and para positions of the ring. However, in the case of halogens, the inductive effect is generally considered to be stronger than the resonance effect, leading to an overall deactivation of the ring towards electrophilic attack.

Steric Inhibition of Resonance (SIR)

The most profound consequence of ortho-substitution in N,N-dimethylaniline is steric in nature. The bulky dimethylamino group and the adjacent chloro substituent create significant steric hindrance. To alleviate this strain, the dimethylamino group is forced to twist out of the plane of the benzene ring. This loss of planarity disrupts the overlap between the p-orbital of the nitrogen atom and the π-system of the aromatic ring. This phenomenon, known as Steric Inhibition of Resonance (SIR), severely diminishes the +R effect of the dimethylamino group, preventing the delocalization of the nitrogen's lone pair into the ring. The primary consequence of SIR is a significant decrease in the electron density on the aromatic ring and a localization of the lone pair on the nitrogen atom, which would intuitively suggest an increase in basicity. However, the dominant -I effect of the chlorine and the steric hindrance to protonation often lead to a net decrease in basicity.

Quantitative Assessment of Electronic Effects: pKa Values

The basicity of an amine is quantitatively expressed by its pKa value, which is the negative logarithm of the acid dissociation constant of its conjugate acid. A lower pKa value indicates a weaker base.

| Compound | pKa of Conjugate Acid |

| N,N-Dimethylaniline | 5.15[1][2][3] |

| 2-Chloroaniline | 2.66[4][5] |

| 3-Chloroaniline | 3.52[6][7][8] |

| 4-Chloroaniline | 3.88[9] |

| N,N-Dimethyl-2-chloroaniline | Estimated < 3 |

Table 1: pKa values of N,N-dimethylaniline and chloro-substituted anilines.

Experimental Protocols for Characterization

Synthesis of N,N-Dimethyl-2-chloroaniline

A common and effective method for the synthesis of N,N-dimethyl-2-chloroaniline is the methylation of 2-chloroaniline.

Materials:

-

2-Chloroaniline

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88%)

-

Sodium bicarbonate

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine 2-chloroaniline (1 eq.), formaldehyde (2.5 eq.), and formic acid (2.5 eq.).

-

Heat the mixture to reflux for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The disruption of conjugation due to steric inhibition of resonance in N,N-dimethyl-2-chloroaniline is expected to cause a hypsochromic shift (blue shift) of the absorption maxima compared to N,N-dimethylaniline.

Protocol:

-

Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of N,N-dimethylaniline and N,N-dimethyl-2-chloroaniline in a UV-transparent solvent such as ethanol or cyclohexane.

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with the solvent-filled cuvettes.

-

Record the absorption spectra of the sample solutions from 200 to 400 nm.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) for both compounds.

-

Compare the λmax values and the molar absorptivity (ε) to assess the effect of the ortho-chloro substitution on the electronic transitions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure and understanding the electronic environment of the nuclei.

Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Observe the chemical shifts, integration, and coupling patterns of the aromatic protons and the N-methyl protons. The chemical shift of the N-methyl protons in N,N-dimethyl-2-chloroaniline is expected to be different from that in N,N-dimethylaniline due to the altered electronic and steric environment.

-

-

¹³C NMR:

-

Acquire a proton-decoupled carbon-13 NMR spectrum.

-

Analyze the chemical shifts of the aromatic and methyl carbons. The chemical shifts will reflect the changes in electron density at each carbon atom due to the ortho-chloro substituent.

-

Visualizing the Electronic and Steric Effects

The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.

Caption: Experimental Workflow for Analysis.

Conclusion

The ortho-chloro substitution in N,N-dimethylaniline introduces a fascinating case study in physical organic chemistry, where inductive, resonance, and steric effects are all significantly at play. The dominant electron-withdrawing inductive effect of the chlorine atom, coupled with the steric inhibition of resonance of the dimethylamino group, leads to a substantial decrease in the basicity of the nitrogen atom. This comprehensive guide has provided a theoretical framework for understanding these effects, supported by quantitative data and detailed experimental protocols for their investigation. For researchers in drug development and materials science, a thorough grasp of these principles is essential for the predictive design of molecules with tailored electronic properties.

References

-

PubChem. (n.d.). 2-Chloroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (n.d.). N,N-Dimethylaniline. Retrieved from [Link]

-

Stenutz, R. (n.d.). pKa values. Retrieved from [Link]

-

FooDB. (2010). Showing Compound N,N-Dimethylaniline (FDB005128). Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S11. 1 H NMR of N,N-dimethylaniline at 293.15 K in CDCl3 (400 MHz). Retrieved from [Link]

-